2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one
Description
This compound features a pyran-4-one core substituted with two key moieties:
- A 4-methoxyphenyl-piperazine group at position 2, linked via a methyl bridge.
- A pyrrolidin-1-yl-oxo-ethoxy chain at position 3.
Its methoxyphenyl group may enhance lipophilicity, while the pyrrolidinyl-oxo-ethoxy chain introduces hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-19-6-4-18(5-7-19)25-12-10-24(11-13-25)15-20-14-21(27)22(16-30-20)31-17-23(28)26-8-2-3-9-26/h4-7,14,16H,2-3,8-13,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNYKHKSRZDGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the coupling with the pyranone and pyrrolidinone moieties. Common synthetic routes may involve:
Formation of Piperazine Derivative: Starting with a suitable piperazine precursor, the methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The piperazine derivative is then coupled with a pyranone intermediate under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Final Assembly: The pyrrolidinone moiety is introduced in the final step, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- Pyran-4-one vs.
- Sulfonyl vs. Methoxyphenyl : The sulfonyl group in ’s compound enhances polarity and metabolic resistance compared to the methoxyphenyl group in the target compound .
Piperazine Substituent Variations
Key Observations :
- Trifluoromethyl groups (Compound 5) increase electronegativity and stability but may reduce blood-brain barrier permeability compared to methoxyphenyl .
- Bulky substituents (e.g., Cetirizine) prioritize peripheral activity over CNS effects .
Linker and Functional Group Variations
Key Observations :
- Pyrrolidinyl-oxo (target compound) offers conformational flexibility, whereas sulfonamide linkers (FM07) prioritize solubility .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyran-4-one core. Key steps include:
- Piperazine coupling : Reacting 4-(4-methoxyphenyl)piperazine with a bromomethyl intermediate under reflux in dichloromethane with a base like triethylamine .
- Etherification : Introducing the pyrrolidinyl ethoxy group via nucleophilic substitution using 2-(pyrrolidin-1-yl)ethanol and a coupling agent (e.g., DCC/DMAP) .
- Purification : Use preparative HPLC (C18 column, methanol/water gradient) to isolate the final compound .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, pyrrolidinyl methylenes at δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 482.23) .
- X-ray crystallography : Single-crystal analysis to resolve stereochemistry (if applicable) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Enzyme inhibition : Test against kinases (e.g., PI3K/AKT) using fluorescence-based assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperazine derivatives) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variation of substituents : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on receptor binding .
- Modification of the pyrrolidinyl group : Replace with morpholine or piperidine to study steric influences on pharmacokinetics .
- Molecular modeling : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., 5-HT₁A receptor) .
Q. How can conflicting data on biological activity be resolved?
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Off-target profiling : Screen against a panel of 50+ kinases/receptors to identify promiscuity .
- Metabolic stability : Assess compound degradation in liver microsomes (e.g., CYP3A4 involvement) .
Q. What strategies address low synthetic yields in scale-up?
Q. How can analytical challenges (e.g., degradation products) be mitigated?
- Stability studies : Monitor compound integrity under stress conditions (40°C/75% RH) via UPLC-PDA .
- Forced degradation : Expose to UV light, acidic/basic media, and oxidants (H₂O₂) to identify vulnerable sites .
- Impurity profiling : Use LC-MS/MS to characterize byproducts (e.g., demethylated or oxidized derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
